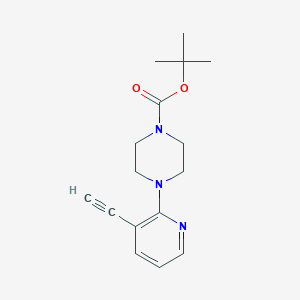

Tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate protective group and a 3-ethynyl-substituted pyridine ring. The tert-butyl group enhances solubility and stability during synthetic processes, while the ethynylpyridine moiety provides a reactive alkyne handle for further functionalization, such as click chemistry applications . This compound is of interest in medicinal chemistry and materials science due to its modular structure, enabling tailored modifications for target-specific interactions.

Properties

Molecular Formula |

C16H21N3O2 |

|---|---|

Molecular Weight |

287.36 g/mol |

IUPAC Name |

tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C16H21N3O2/c1-5-13-7-6-8-17-14(13)18-9-11-19(12-10-18)15(20)21-16(2,3)4/h1,6-8H,9-12H2,2-4H3 |

InChI Key |

STSIVXDBFVSBLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C#C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of N-Boc-piperazine and 3-ethynylpyridine.

Reaction Conditions: The N-Boc-piperazine is reacted with 3-ethynylpyridine in the presence of a base such as triethylamine in an appropriate solvent like acetonitrile. The reaction mixture is stirred and cooled to 0°C.

Addition of Reagents: Ethylbromoacetate is added dropwise to the reaction mixture over a period of 15 minutes.

Purification: The resulting product is purified using standard techniques such as column chromatography to obtain this compound in high yield.

Chemical Reactions Analysis

Tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.

Hydrogenation: Hydrogenation reactions can be performed using catalysts like palladium on carbon to reduce the ethynyl group to an ethyl group.

Scientific Research Applications

Tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring and pyridinyl group allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Variations and Electronic Properties

The piperazine core and tert-butyl carbamate group are conserved across analogs, but substituents on the pyridine ring dictate electronic and steric properties:

Key Observations :

- Ethynyl vs. Cyano/Bromo: The ethynyl group offers orthogonal reactivity for bioconjugation, whereas cyano/bromo substituents facilitate cross-coupling or serve as directing groups.

- Stability : Fluorophenyl derivatives (e.g., ’s compounds 1a/1b) degrade under gastric conditions, whereas tert-butyl-protected analogs generally exhibit improved stability.

Key Insights :

- Ethynyl Group : While direct activity data for the target compound is lacking, its ethynyl group is advantageous for developing activity-based probes or PROTACs.

- Antimicrobial vs. Kinase Inhibition: Cyanophenyl and aminophenyl substituents drive divergent biological effects, emphasizing substituent-driven target selectivity.

Biological Activity

Tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a piperazine ring substituted with a tert-butyl group and an ethynylpyridine moiety. This unique configuration contributes to its biological activity by facilitating interactions with various biological targets.

Pharmacological Activity

1. Antiviral Activity

Recent studies have highlighted the compound's potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), particularly against HIV. The compound exhibits potent inhibitory activity against wild-type HIV-1 strains, with an effective concentration (EC50) in the low nanomolar range. For instance, one study reported an EC50 value of 10.6 nM against the wild-type strain and 10.2 nM against the K103N mutant strain, indicating its effectiveness even in resistant variants .

2. Binding Interactions

Molecular docking studies suggest that the compound interacts favorably with key amino acid residues in the reverse transcriptase enzyme. The ethynyl group is believed to engage in π–π stacking and hydrophobic interactions with aromatic residues such as Tyr181 and Tyr188, while the cyanomethyl linker forms hydrogen bonds with Ile180 and Tyr181 . This interaction profile is critical for its antiviral efficacy.

Toxicity and Safety Profile

In toxicity assessments, this compound demonstrated a favorable safety profile. In animal models, no mortality was observed at doses up to 183 mg/kg, although some weight loss was noted, suggesting that further studies are necessary to fully understand its safety margin .

Research Findings

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | EC50 (nM) | References |

|---|---|---|---|

| Antiviral | Inhibition of HIV-1 | 10.6 | |

| Antiviral (K103N) | Inhibition of resistant strain | 10.2 | |

| Toxicity | No mortality at high doses | N/A |

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound. Researchers modified the piperazine structure to enhance its binding affinity and selectivity towards HIV reverse transcriptase. The results indicated that structural modifications could lead to compounds with improved potency and reduced toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.